Cas no 149505-99-7 (Boc-4-(3-aminophenyl)butanoic Acid)

Boc-4-(3-aminophenyl)butanoic Acid is a protected derivative of 4-(3-aminophenyl)butanoic acid, featuring a tert-butoxycarbonyl (Boc) group to safeguard the amine functionality. This compound is widely utilized in peptide synthesis and medicinal chemistry as a versatile building block, offering selective deprotection under mild acidic conditions. The Boc group enhances stability during synthetic procedures, ensuring compatibility with a range of coupling reagents and reaction conditions. Its aromatic amine moiety allows for further functionalization, making it valuable in the design of bioactive molecules and pharmaceutical intermediates. The product is characterized by high purity and consistent performance, supporting reliable applications in research and industrial settings.
Boc-4-(3-aminophenyl)butanoic Acid structure
149505-99-7 structure
Product Name:Boc-4-(3-aminophenyl)butanoic Acid
CAS No:149505-99-7
MF:C15H21NO4
MW:279.33154463768
CID:1322066
PubChem ID:23359554
Update Time:2025-11-06

Boc-4-(3-aminophenyl)butanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-[3-({[(2-Methyl-2-propanyl)oxy]carbonyl}amino)phenyl]butanoic a cid
    • Boc-4-(3-aminophenyl)butanoic acid
    • BOC-4-(4-AMINOPHENYL)BUTANOIC ACID
    • AKOS016344421
    • 4-{3-[(tert-butoxycarbonyl)amino]phenyl}butanoic acid
    • 4-(3-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid
    • SCHEMBL7378493
    • EN300-1881472
    • 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid
    • 149505-99-7
    • 4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid
    • Boc-4-(3-aminophenyl)butanoic Acid
    • MDL: MFCD02682315
    • Inchi: 1S/C15H21NO4/c1-15(2,3)20-14(19)16-12-8-4-6-11(10-12)7-5-9-13(17)18/h4,6,8,10H,5,7,9H2,1-3H3,(H,16,19)(H,17,18)
    • InChI Key: QWKOUTCNYOGNAK-UHFFFAOYSA-N
    • SMILES: O(C(NC1=CC=CC(=C1)CCCC(=O)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 279.14705815g/mol
  • Monoisotopic Mass: 279.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 8
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 75.6Ų

Boc-4-(3-aminophenyl)butanoic Acid Security Information

  • HazardClass:IRRITANT

Boc-4-(3-aminophenyl)butanoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B025645-25mg
Boc-4-(3-aminophenyl)butanoic Acid
149505-99-7
25mg
$ 210.00 2022-06-07
TRC
B025645-50mg
Boc-4-(3-aminophenyl)butanoic Acid
149505-99-7
50mg
$ 340.00 2022-06-07
Enamine
EN300-1881472-0.05g
4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid
149505-99-7
0.05g
$383.0 2023-09-18
Enamine
EN300-1881472-0.1g
4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid
149505-99-7
0.1g
$402.0 2023-09-18
Enamine
EN300-1881472-0.25g
4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid
149505-99-7
0.25g
$420.0 2023-09-18
Enamine
EN300-1881472-0.5g
4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid
149505-99-7
0.5g
$438.0 2023-09-18
Enamine
EN300-1881472-1.0g
4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid
149505-99-7
1g
$986.0 2023-06-01
Enamine
EN300-1881472-2.5g
4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid
149505-99-7
2.5g
$894.0 2023-09-18
Enamine
EN300-1881472-5.0g
4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid
149505-99-7
5g
$2858.0 2023-06-01
Enamine
EN300-1881472-10.0g
4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid
149505-99-7
10g
$4236.0 2023-06-01

Additional information on Boc-4-(3-aminophenyl)butanoic Acid

Comprehensive Overview of Boc-4-(3-aminophenyl)butanoic Acid (CAS No. 149505-99-7): Properties, Applications, and Industry Insights

Boc-4-(3-aminophenyl)butanoic Acid (CAS No. 149505-99-7) is a specialized Boc-protected amino acid derivative widely utilized in pharmaceutical and biochemical research. This compound features a tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for the amine functionality, enabling selective reactions in peptide synthesis and drug development. Its molecular structure combines a phenyl ring with an aminophenyl substituent, making it a versatile intermediate for designing bioactive molecules.

In recent years, the demand for Boc-protected building blocks like Boc-4-(3-aminophenyl)butanoic Acid has surged due to their critical role in peptide-based therapeutics and small-molecule drug discovery. Researchers frequently search for "Boc-4-(3-aminophenyl)butanoic Acid solubility" or "CAS 149505-99-7 synthesis protocol," reflecting its practical challenges and synthetic relevance. The compound’s carboxylic acid group further enhances its utility in conjugation reactions, particularly in linker chemistry for antibody-drug conjugates (ADCs).

From an industrial perspective, 149505-99-7 aligns with the growing trend toward green chemistry and sustainable synthesis. Innovations in catalytic protection/deprotection methods have optimized its production, reducing waste and improving yields. Additionally, its application in proteolysis-targeting chimeras (PROTACs) has garnered attention, as these molecules revolutionize targeted protein degradation therapies. Searches like "Boc-4-(3-aminophenyl)butanoic Acid price" or "supplier CAS 149505-99-7" highlight its commercial significance.

Analytical characterization of Boc-4-(3-aminophenyl)butanoic Acid typically involves HPLC purity testing and NMR spectroscopy, ensuring compliance with stringent pharmaceutical-grade standards. Stability studies under varying pH and temperature conditions are also critical, as degradation pathways may impact its efficacy in long-term storage. These factors contribute to its reliability in high-throughput screening and combinatorial chemistry.

Looking ahead, the compound’s adaptability in bioconjugation and material science positions it as a key player in emerging fields like nanomedicine. Its compatibility with solid-phase peptide synthesis (SPPS) further underscores its value in academic and industrial labs. As the scientific community explores "Boc-4-(3-aminophenyl)butanoic Acid analogs" and "CAS 149505-99-7 safety data," this molecule continues to bridge gaps between synthetic chemistry and biomedical innovation.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd